molecular formula C13H20O5 B12332513 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl-

1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl-

Cat. No.: B12332513
M. Wt: 256.29 g/mol
InChI Key: PDUFVQXIXLDJIT-UHFFFAOYSA-N
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Description

1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- is a chemical compound belonging to the benzopyran family. This compound is characterized by its benzopyran core structure, which is a fused ring system consisting of a benzene ring and a pyran ring. The presence of methoxy groups at positions 5, 6, and 7, along with a methyl group at position 4, distinguishes this compound from other benzopyran derivatives.

Preparation Methods

The synthesis of 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- can be achieved through various synthetic routes. One common method involves the methylation of a suitable precursor, such as 5,6,7-trimethoxy-4-methylcoumarin, using methyl iodide in the presence of a base like potassium carbonate. The reaction is typically carried out in an organic solvent such as acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents like halogens or nitro groups can be introduced using reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reference compound in analytical chemistry.

    Biology: The compound is studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- involves its interaction with various molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, inhibition of reactive oxygen species (ROS) production, and interaction with cellular signaling pathways. Specific molecular targets may include enzymes involved in oxidative stress response and inflammation.

Comparison with Similar Compounds

1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- can be compared with other similar compounds, such as:

    1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-ethyl-: Similar structure but with an ethyl group at position 4 instead of a methyl group.

    1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-phenyl-: Similar structure but with a phenyl group at position 4.

    1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-hydroxy-: Similar structure but with a hydroxy group at position 4.

The uniqueness of 1H-2-Benzopyran-1-one, 5,6,7-trimethoxy-4-methyl- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

5,6,7-trimethoxy-4-methyl-4a,5,6,7,8,8a-hexahydroisochromen-1-one

InChI

InChI=1S/C13H20O5/c1-7-6-18-13(14)8-5-9(15-2)11(16-3)12(17-4)10(7)8/h6,8-12H,5H2,1-4H3

InChI Key

PDUFVQXIXLDJIT-UHFFFAOYSA-N

Canonical SMILES

CC1=COC(=O)C2C1C(C(C(C2)OC)OC)OC

Origin of Product

United States

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